molecular formula C12H18N2O2 B1284493 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol CAS No. 20131-39-9

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol

Cat. No.: B1284493
CAS No.: 20131-39-9
M. Wt: 222.28 g/mol
InChI Key: HYMAFXVXPWDVBG-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol and its derivatives have been explored for their potential antitumor properties. Isakhanyan et al. (2016) synthesized a series of tertiary aminoalkanol hydrochlorides, including compounds related to this compound, and tested them for antitumor activity. The study found that these compounds exhibit promising antitumor properties, indicating their potential use in cancer treatment research (Isakhanyan et al., 2016).

Antibacterial Activity

Research also indicates the relevance of this compound in antibacterial applications. Isakhanyan et al. (2014) investigated the antibacterial activity of similar tertiary aminoalkanols. Their findings suggest the potential for developing new antibacterial agents based on the chemical structure of this compound (Isakhanyan et al., 2014).

Chemical Synthesis and Applications

In the field of chemical synthesis, this compound and its derivatives have been used to create a variety of heterocyclic compounds. For example, Palchikov (2015) conducted research on oxazaheterocycles, where 2-amino-1-(4-nitrophenyl)ethanol, a related compound, was used in the formation of these heterocycles, showcasing its versatility in chemical synthesis (Palchikov, 2015).

Synthesis of Heterocyclic Compounds

This compound is also instrumental in synthesizing other important heterocyclic compounds. Kurskova et al. (2021) utilized it in the synthesis of dihydropyridine derivatives. Their research highlights the compound's role in creating structurally complex and biologically significant molecules (Kurskova et al., 2021).

Pharmaceutical Intermediates

The compound is valuable in synthesizing pharmaceutical intermediates. Zhang Fuli (2012) used a derivative of this compound in synthesizing a key intermediate of aprepitant, a drug used for preventing chemotherapy-induced nausea and vomiting. This application underscores its importance in pharmaceutical manufacturing (Zhang Fuli, 2012).

Drug Synthesis

Amino derivatives of this compound have been used in the synthesis of significant drugs. For instance, Kauffman et al. (2000) reported the synthesis of a beta-amino alcohol derivative from this compound, which was effective as a chiral moderator in drug synthesis, specifically for the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 (Kauffman et al., 2000).

Future Directions

While specific future directions for “1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol” are not available, research on related compounds like reduced graphene oxide is ongoing, with potential applications in field effect transistor (FET)-type biosensors .

Biochemical Analysis

Biochemical Properties

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by interacting with specific receptors on the cell surface . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by monoamine oxidase (MAO) enzymes, leading to the production of specific metabolites . These metabolic processes can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, endoplasmic reticulum, or other organelles, where it can exert its effects on cellular function and activity.

Properties

IUPAC Name

1-(4-aminophenyl)-2-morpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMAFXVXPWDVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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